![molecular formula C18H20N2O2 B4981000 N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea](/img/structure/B4981000.png)
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea, also known as DIPEU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. DIPEU is a urea derivative that has shown promising results in various scientific research applications, including its use as an anticancer agent and as a potential treatment for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea inhibits the activity of the enzyme Akt, which is involved in the regulation of cell growth and survival. By inhibiting Akt, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea induces apoptosis in cancer cells and prevents the growth of new blood vessels.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea inhibits the activity of various enzymes and signaling pathways, including Akt, ERK, and JNK, which are involved in cell growth and survival. N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to inhibit the activity of COX-2, an enzyme that is involved in inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea is its potential toxicity, which requires careful handling and storage.
Future Directions
There are several future directions of research for N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea. One area of research is the development of new derivatives of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea with improved anticancer and anti-Alzheimer's properties. Another area of research is the investigation of the potential use of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea in combination with other chemotherapeutic agents for the treatment of cancer. Finally, the development of new methods for the synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea and its derivatives may lead to the discovery of new chemical compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea involves the reaction of 4-ethoxyaniline with 2,3-dihydro-1H-inden-5-yl-isocyanate in the presence of a base. The resulting product is then treated with hydrochloric acid to obtain N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has been optimized to achieve high yields and purity, making it suitable for various scientific research applications.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has been extensively studied for its potential use as an anticancer agent. Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells, thereby preventing the growth and spread of cancer cells.
In addition to its anticancer properties, N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has also been studied for its potential use as a treatment for Alzheimer's disease. Studies have shown that N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea inhibits the aggregation of beta-amyloid, a protein that is found in the brains of Alzheimer's patients and is believed to play a role in the development of the disease. N-(2,3-dihydro-1H-inden-5-yl)-N'-(4-ethoxyphenyl)urea has also been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-5-yl)-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-22-17-10-8-15(9-11-17)19-18(21)20-16-7-6-13-4-3-5-14(13)12-16/h6-12H,2-5H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCOPVIMCDPZCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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